

Application Notes and Protocols for the Photolysis of Bromotrichloromethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromotrichloromethane*

Cat. No.: *B165885*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromotrichloromethane (CBrCl_3) is a versatile reagent in organic synthesis, often utilized as a source of trichloromethyl radicals ($\cdot\text{CCl}_3$) upon photolysis. This process is fundamental to various chemical transformations, including atom transfer radical addition (ATRA) reactions and the synthesis of chlorinated compounds. Understanding the experimental setup and protocols for the photolysis of **bromotrichloromethane** is crucial for its effective and safe application in research and development. These application notes provide detailed methodologies, data presentation, and visualizations to guide researchers in setting up and executing photolysis experiments involving **bromotrichloromethane**.

Data Presentation

Table 1: Physicochemical Properties of Bromotrichloromethane

Property	Value
CAS Number	75-62-7
Molecular Formula	CBrCl ₃
Molecular Weight	198.27 g/mol
Appearance	Colorless liquid
Boiling Point	104-105 °C
Density	2.012 g/mL at 25 °C
Refractive Index	1.5065 at 20 °C

Table 2: Photolysis and Analytical Parameters

Parameter	Description / Value
UV Absorption Maximum	~240 nm (in isoctane)[1]
Recommended Light Source	Medium-pressure mercury lamp or LEDs (e.g., 365 nm, 405 nm, 470 nm)[2]
Primary Photodissociation Products	Trichloromethyl radical (•CCl ₃) and Bromine atom (Br•)
Major Recombination Product	Hexachloroethane (C ₂ Cl ₆)
Analytical Technique	Gas Chromatography-Mass Spectrometry (GC-MS)
Recommended GC Column	Non-polar (e.g., DB-5, HP-5MS) or semi-polar

Experimental Protocols

Protocol 1: Solution-Phase Photolysis of Bromotrichloromethane

This protocol describes the general procedure for the photolysis of **bromotrichloromethane** in a solvent, leading to the formation of hexachloroethane.

Materials:

- **Bromotrichloromethane (CBrCl₃), ≥99%**
- Anhydrous solvent (e.g., acetonitrile, dichloromethane, or hexane)
- Inert gas (e.g., nitrogen or argon)
- Photoreactor equipped with a medium-pressure mercury lamp or a suitable LED lamp
- Quartz reaction vessel
- Magnetic stirrer and stir bar
- Cooling system for the photoreactor
- Standard laboratory glassware
- Gas-tight syringe

Procedure:

- Preparation of the Reaction Mixture:
 - In a quartz reaction vessel, prepare a solution of **bromotrichloromethane** in the chosen anhydrous solvent. A typical concentration ranges from 0.1 M to 1.0 M.
 - Add a magnetic stir bar to the vessel.
- Degassing:
 - Seal the reaction vessel and degas the solution by bubbling a gentle stream of inert gas (nitrogen or argon) through it for 15-30 minutes. This step is crucial to remove dissolved oxygen, which can quench the radical reaction.
- Photolysis:
 - Place the reaction vessel in the photoreactor.

- If using a mercury lamp, ensure the cooling system is active to maintain a constant reaction temperature, typically room temperature unless otherwise specified.
- Turn on the light source to initiate the photolysis. The reaction time will vary depending on the concentration, light intensity, and desired conversion. It can range from a few hours to 24 hours.
- Ensure continuous stirring throughout the irradiation period.
- Reaction Monitoring and Work-up:
 - The reaction progress can be monitored by taking small aliquots at different time intervals and analyzing them by GC-MS.
 - Once the reaction is complete, turn off the light source.
 - The resulting reaction mixture can be directly analyzed or subjected to a work-up procedure if necessary (e.g., removal of solvent under reduced pressure).

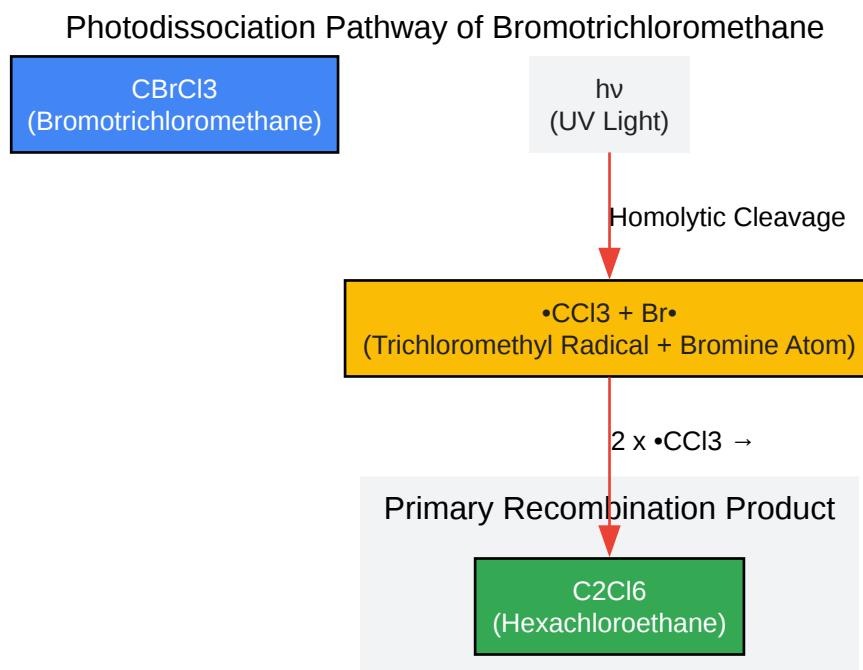
Protocol 2: Analysis of Photolysis Products by GC-MS

This protocol outlines a general method for the analysis of the reaction mixture from the photolysis of **bromotrichloromethane** to identify and quantify the products.

Instrumentation and Conditions:

- Gas Chromatograph: Agilent 8890 GC system or equivalent.
- Mass Spectrometer: Agilent 7000D GC/TQ system or equivalent single quadrupole MS.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Injector Temperature: 250 °C.
- Injection Volume: 1 µL (split or splitless mode, depending on concentration).

- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase to 200 °C at a rate of 10 °C/min.
 - Hold: Hold at 200 °C for 2 minutes.
 - (Note: This is a starting point and should be optimized for the specific separation).
- MS Transfer Line Temperature: 280 °C.
- MS Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 35 to 300.


Procedure:

- Sample Preparation:
 - Dilute an aliquot of the reaction mixture with a suitable solvent (e.g., the reaction solvent) to an appropriate concentration for GC-MS analysis (typically in the µg/mL to ng/mL range).
- Injection and Analysis:
 - Inject the prepared sample into the GC-MS system.
 - Acquire the data using the specified conditions.
- Data Analysis:
 - Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of authentic standards if available.
 - The expected major product is hexachloroethane. Unreacted **bromotrichloromethane** will also be present.

- Quantification can be performed by creating a calibration curve with standards of the identified compounds.

Mandatory Visualizations

Caption: Workflow for the photolysis of **bromotrichloromethane**.

[Click to download full resolution via product page](#)

Caption: Primary reaction pathway in CBrCl₃ photolysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bromotrichloromethane | CBrCl₃ | CID 6383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. JP2020511480A - Method for preparing bromotrichloromethane - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Photolysis of Bromotrichloromethane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165885#experimental-setup-for-photolysis-of-bromotrichloromethane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com